
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as TCMDC-135051, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various research studies.
Mechanism of Action
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide inhibits the activity of various enzymes and receptors by binding to them and preventing their normal function. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has also been shown to inhibit the activity of various receptors, including the dopamine receptor.
Biochemical and Physiological Effects:
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has been shown to have a neuroprotective effect by inhibiting the activity of the dopamine receptor.
Advantages and Limitations for Lab Experiments
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and receptors, making it a useful tool for studying their function. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide is also relatively easy to synthesize and purify, making it readily available for research studies.
However, there are also some limitations to using N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide may also have off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide. One direction is to further investigate its potential applications in drug discovery. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has shown promising results in inhibiting the activity of various enzymes and receptors, making it a potential candidate for drug development.
Another direction is to investigate the mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide in more detail. Understanding how N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide inhibits the activity of enzymes and receptors may provide insight into the development of more effective drugs.
Conclusion:
In conclusion, N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has shown promising results in various research studies. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been shown to have inhibitory effects on various enzymes and receptors, making it a potential candidate for drug discovery. Further research is needed to fully understand the potential applications of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide in scientific research.
Synthesis Methods
The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide involves the reaction of 5-(thiophene-3-carbonyl)thiophene-2-carbaldehyde with m-tolylmethanesulfonamide in the presence of a base. The reaction yields N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide as a white solid. The synthesis method has been optimized and modified to obtain higher yields and purity.
Scientific Research Applications
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes and receptors, making it a potential candidate for drug discovery. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been studied for its potential applications in the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
1-(3-methylphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S3/c1-13-3-2-4-14(9-13)12-25(21,22)19-10-16-5-6-17(24-16)18(20)15-7-8-23-11-15/h2-9,11,19H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVQKEIUEPJHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2912215.png)
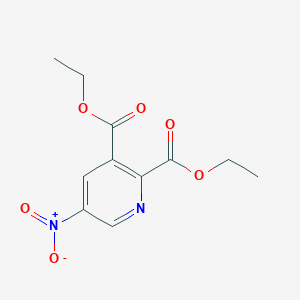
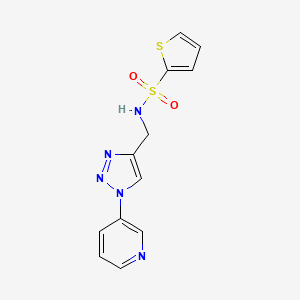
![2-(3-fluorophenyl)-2-[N-methyl2-(4-methylphenyl)ethenesulfonamido]acetamide](/img/structure/B2912219.png)

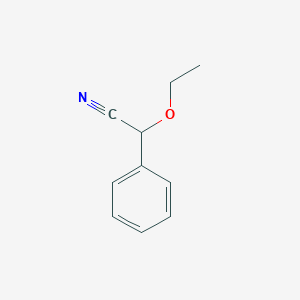
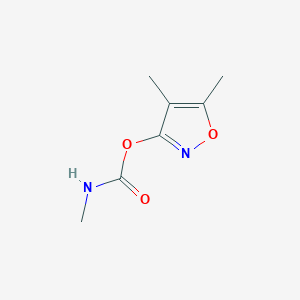
![2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B2912228.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912229.png)
![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/no-structure.png)

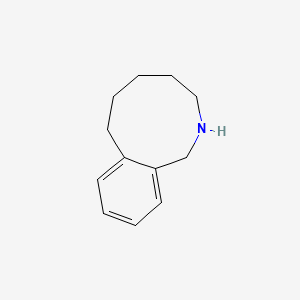
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenoxy)benzamide](/img/structure/B2912234.png)
